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Abstract

Aureonitol, a tetrahydrofuran derivative of fungal origin, has emerged as a promising natural
product with significant biological activity, particularly as an antiviral agent. First isolated in
1979 from the South African plant Helichrysum aureonitens, it was later discovered to be a
secondary metabolite produced by various fungal species of the genus Chaetomium. Its
structural elucidation and confirmation of its relative and absolute stereochemistry were
definitively established through total synthesis. Aureonitol exhibits potent in vitro activity
against influenza A and B viruses, functioning through a distinct mechanism of action involving
the inhibition of viral entry by targeting the hemagglutinin glycoprotein. This technical guide
provides a comprehensive overview of the discovery, origin, and biological properties of
aureonitol, with a focus on detailed experimental protocols and data to support further
research and development.

Discovery and Origin

Aureonitol was first reported in 1979 as a natural product isolated from the flowering plant
Helichrysum aureonitens. However, subsequent research revealed that this compound is also
produced by various species of fungi belonging to the genus Chaetomium, which are
commonly found in soil and on decaying plant material.[1][2] This dual origin highlights the
diverse metabolic capabilities of microorganisms and their potential as sources of novel
bioactive compounds. The fungal production of aureonitol is particularly significant as it offers
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a more sustainable and scalable source for this compound compared to extraction from plant
material.

The absolute stereochemistry of naturally occurring (-)-aureonitol was determined to be (2S,
3R, 4S) through enantioselective total synthesis, which also confirmed its relative
stereochemistry.[3][4] This synthetic achievement was crucial for definitively establishing the
correct structure of the natural product and enabling the preparation of pure enantiomers for
biological evaluation.

Physicochemical Properties and Structure
Elucidation

Aureonitol is a tetrahydrofuran derivative with the chemical formula C13H1sOx. Its structure
features a central tetrahydrofuran ring substituted with a butadienyl group at position 2 and a
pentadienyl group at position 4.

The structure of aureonitol was elucidated using a combination of spectroscopic techniques,
primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of Aureonitol

Property Value

Molecular Formula C13H1802

Molecular Weight 206.28 g/mol

Appearance Not reported in detail
Stereochemistry (2S, 3R, 4S) for (-)-aureonitol

Experimental Protocol: Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (*H) and Carbon-13 (*3C) NMR
spectra are essential for determining the connectivity of atoms in the aureonitol molecule.

o Sample Preparation: A sample of purified aureonitol (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., CDCls, CD3OD, or CsDs) in an NMR tube.
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e Data Acquisition: *H NMR, 3C NMR, and various 2D NMR experiments (e.g., COSY, HSQC,
HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Analysis:

o H NMR: The chemical shifts (d) of the proton signals provide information about their
electronic environment. The coupling constants (J) between adjacent protons reveal their
spatial relationships and are crucial for determining the relative stereochemistry of the
tetrahydrofuran ring.

o 183C NMR: The chemical shifts of the carbon signals indicate the types of carbon atoms

present (e.g., sp?, sp3, carbonyl).

o 2D NMR: COSY spectra establish proton-proton correlations, while HSQC and HMBC
spectra reveal one-bond and multiple-bond proton-carbon correlations, respectively. This
information is pieced together to build the complete carbon skeleton and assign all proton
and carbon resonances.

Table 2: Representative *H and 3C NMR Data for Aureonitol (in CDCIs) (Note: Specific
chemical shifts may vary slightly depending on the solvent and instrument used.)
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OH (ppm, multiplicity, J in

Position oC (ppm)

Hz)
Tetrahydrofuran Ring
2 ~82.0 ~4.5 (m)
3 ~75.0 ~4.0 (m)
4 ~45.0 ~2.5 (m)
5 ~70.0 ~3.8 (M), ~3.6 (M)
Butadienyl Sidechain
1' ~130.0 ~6.3 (M)
2' ~135.0 ~6.0 (m)
3 ~118.0 ~5.2 (M)
4 ~137.0 ~5.1 (m)
Pentadienyl Sidechain
1" ~130.0 ~6.2 (M)
2" ~132.0 ~5.8 (M)
3" ~130.0 ~5.7 (M)
4" ~135.0 ~5.5 (m)
5" ~18.0 ~1.7 (d)

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the
exact mass of the molecule, which allows for the calculation of its elemental composition.
Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of
the molecule, which can be used to confirm the presence of specific structural motifs.

o Sample Preparation: A dilute solution of aureonitol is introduced into the mass spectrometer.

» Data Acquisition: The sample is ionized (e.g., using electrospray ionization - ESI) and the
mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. For MS/MS,
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the molecular ion is fragmented, and the m/z values of the resulting fragment ions are
recorded.

o Data Analysis: The elemental composition is calculated from the accurate mass. The
fragmentation pattern is analyzed to identify characteristic losses of neutral fragments, which
can corroborate the proposed structure.

Biological Activity and Mechanism of Action

The most well-characterized biological activity of aureonitol is its potent inhibition of influenza
A and B viruses.

Table 3: Anti-influenza Activity of Aureonitol

Selectivity Index

Virus Strain ECso (nM) CCso (pM)
(Sl = CCs0/ECs0)

Influenza A(H3N2) 100 1426 14260

ECso (Half-maximal effective concentration) is the concentration of a drug that gives half-
maximal response. CCso (Half-maximal cytotoxic concentration) is the concentration of a drug
that is cytotoxic to 50% of cells.

Mechanism of Action: Inhibition of Viral Entry

Aureonitol's anti-influenza activity stems from its ability to interfere with the early stages of the
viral life cycle, specifically viral entry into the host cell. The primary target of aureonitol is the
viral surface glycoprotein hemagglutinin (HA).

Molecular modeling studies have shown that aureonitol docks into the sialic acid-binding site
on the hemagglutinin protein. This binding prevents the attachment of the virus to sialic acid
receptors on the surface of host cells, a critical first step in influenza virus infection. By blocking
this interaction, aureonitol effectively inhibits viral adsorption and subsequent entry into the
cell.
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Caption: Aureonitol's mechanism of action against influenza virus.

Experimental Protocols for Biological Assays

This assay is used to determine the concentration of an antiviral compound that inhibits the
formation of viral plaques.

o Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well
plates and grown to confluency.

 Virus Infection: Serial dilutions of the influenza virus are prepared, and the cell monolayers
are infected with a known amount of virus (multiplicity of infection - MOI).

o Compound Treatment: Immediately after infection, the virus inoculum is removed, and the
cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various
concentrations of aureonitol.

 Incubation: The plates are incubated for 2-3 days at 37°C to allow for plague formation.

» Staining and Quantification: The cell monolayers are fixed (e.g., with 10% formalin) and
stained with a solution of crystal violet, which stains the living cells but not the plaques
(areas of dead cells). The plaques are then counted, and the percentage of plaque reduction
compared to a no-drug control is calculated. The ECso value is determined from the dose-
response curve.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b1264973?utm_src=pdf-body-img
https://www.benchchem.com/product/b1264973?utm_src=pdf-body
https://www.benchchem.com/product/b1264973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for the plaque reduction assay.

This colorimetric assay is used to assess the metabolic activity of cells and is a common
method for determining the cytotoxicity of a compound.
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Cell Culture: MDCK cells are seeded in 96-well plates and incubated to allow for cell
attachment.

Compound Treatment: The cells are treated with a range of concentrations of aureonitol and
incubated for a period of time (e.g., 48-72 hours).

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to
purple formazan crystals.

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve
the formazan crystals.

Absorbance Measurement: The absorbance of the purple solution is measured using a
microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The absorbance values are proportional to the number of viable cells. The
percentage of cell viability is calculated relative to untreated control cells, and the CCso value
is determined from the dose-response curve.
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Caption: Workflow for the MTT cytotoxicity assay.

Synthesis and Isolation
Total Synthesis
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The total synthesis of (-)-aureonitol was first reported by Jervis and Cox in 2008. This
synthesis not only confirmed the structure and stereochemistry of the natural product but also
provided a route for the preparation of analogues for structure-activity relationship studies. The
key step in their synthesis involved a stereoselective intramolecular allylation of an allylsilane
with an aldehyde to construct the trisubstituted tetrahydrofuran core.

A detailed step-by-step protocol for the total synthesis can be found in the supporting
information of the original publication by Jervis and Cox (2008) in the Journal of Organic
Chemistry.

Isolation from Chaetomium sp.

Aureonitol can be isolated from the fermentation broth of Chaetomium species. The general
procedure involves fungal culture, extraction of the secondary metabolites, and
chromatographic purification.

e Fungal Fermentation: A pure culture of a Chaetomium species known to produce aureonitol
(e.g., Chaetomium globosum) is grown in a suitable liquid or solid medium (e.g., potato
dextrose broth or rice medium) for several weeks.

» Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent
such as ethyl acetate or methanol to obtain a crude extract containing a mixture of
secondary metabolites.

o Chromatographic Purification: The crude extract is subjected to a series of chromatographic
techniques to isolate aureonitol. This typically involves:

o Column Chromatography: The crude extract is first fractionated on a silica gel column
using a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds
based on their polarity.

o High-Performance Liquid Chromatography (HPLC): Fractions containing aureonitol are
further purified by reversed-phase HPLC using a C18 column and a mobile phase of
methanol and water or acetonitrile and water.

o Purity Assessment: The purity of the isolated aureonitol is assessed by HPLC and NMR
spectroscopy.
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Host Cell Signaling Pathways

Currently, there is limited information available on the specific downstream signaling pathways
in host cells that are affected by aureonitol during viral infection. The primary mechanism of
action is understood to be the direct inhibition of viral entry by binding to hemagglutinin.

However, it is known that influenza virus infection activates several host cell signaling
pathways, including the NF-kB and interferon signaling pathways, which are crucial for the
host's innate immune response. Future research could investigate whether aureonitol, in
addition to its direct antiviral effect, modulates these or other host cell signaling pathways,
which could contribute to its overall therapeutic potential.

Interestingly, in the producing fungus Chaetomium globosum, aureonitol has been found to act
as a transcriptional regulator, influencing the biosynthesis of other secondary metabolites. This
suggests that aureonitol can interact with biological macromolecules to modulate gene
expression, a property that warrants further investigation in the context of host-pathogen
interactions.

Future Directions

Aureonitol represents a promising lead compound for the development of new anti-influenza
drugs with a novel mechanism of action. Future research efforts should focus on:

 Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of
aureonitol analogues to identify compounds with improved potency, selectivity, and
pharmacokinetic properties.

« In Vivo Efficacy Studies: Evaluation of the antiviral efficacy of aureonitol in animal models of
influenza infection.

« Investigation of Host Cell Signaling: Elucidation of any effects of aureonitol on host cell
signaling pathways during viral infection to better understand its complete mechanism of
action and potential immunomodulatory effects.

o Optimization of Fungal Production: Development of high-yielding fermentation and
purification processes to ensure a sustainable supply of aureonitol for further research and
development.
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Conclusion

Aureonitol is a fascinating natural product with a unique origin and a well-defined mechanism
of action against influenza viruses. Its ability to target the viral hemagglutinin and block viral
entry makes it an attractive candidate for the development of new antiviral therapies,
particularly in the face of emerging drug resistance to existing anti-influenza agents. The
detailed experimental protocols and data presented in this technical guide are intended to
facilitate further research into this promising molecule and accelerate its potential translation
into a clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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